![molecular formula C15H23ClN4O3 B6039373 ethyl 5-{[amino(imino)methyl]amino}-2-(benzoylamino)pentanoate hydrochloride](/img/structure/B6039373.png)
ethyl 5-{[amino(imino)methyl]amino}-2-(benzoylamino)pentanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-{[amino(imino)methyl]amino}-2-(benzoylamino)pentanoate hydrochloride, commonly known as EACA, is a synthetic amino acid derivative that has been extensively studied for its potential therapeutic applications. EACA is a white crystalline powder that is soluble in water and alcohol.
Mécanisme D'action
EACA works by inhibiting the activity of plasminogen activators, which are enzymes that promote the conversion of plasminogen to plasmin. Plasmin is a proteolytic enzyme that degrades fibrin, a protein that forms blood clots. By inhibiting the activity of plasminogen activators, EACA prevents the breakdown of fibrin and promotes blood clotting.
Biochemical and Physiological Effects:
EACA has been shown to increase clot stability and reduce bleeding time in patients with bleeding disorders. It has also been shown to inhibit tumor growth and metastasis by preventing the breakdown of extracellular matrix proteins.
Avantages Et Limitations Des Expériences En Laboratoire
EACA is relatively easy to synthesize and is commercially available. It is also stable under normal laboratory conditions. However, EACA has a short half-life and must be administered frequently to achieve therapeutic effects.
Orientations Futures
There are several potential future directions for the study of EACA. One area of research is the development of new formulations of EACA that have a longer half-life and require less frequent administration. Another area of research is the investigation of the potential use of EACA in the treatment of other diseases, such as stroke and traumatic brain injury. Additionally, further studies are needed to determine the optimal dosage and administration of EACA for different medical conditions.
Méthodes De Synthèse
EACA is synthesized by the reaction of ethyl acetoacetate with benzoyl chloride, followed by the reaction of the resulting compound with ethylenediamine. The final product is obtained by treating the compound with hydrochloric acid.
Applications De Recherche Scientifique
EACA has been studied for its potential therapeutic applications in various fields of medicine. It has been found to be effective in preventing and treating bleeding disorders, such as hemophilia and von Willebrand disease. EACA has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit tumor growth and metastasis.
Propriétés
IUPAC Name |
(4-benzamido-5-ethoxy-5-oxopentyl)-(diaminomethylidene)azanium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3.ClH/c1-2-22-14(21)12(9-6-10-18-15(16)17)19-13(20)11-7-4-3-5-8-11;/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,19,20)(H4,16,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXDELXKSSLIKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC[NH+]=C(N)N)NC(=O)C1=CC=CC=C1.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.